molecular formula C13H16O5 B13669521 Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate

Cat. No.: B13669521
M. Wt: 252.26 g/mol
InChI Key: QDLWXLCTHOPTGS-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often involve the use of solvents like butanone and reagents such as potassium carbonate and dibromoethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate exerts its effects involves interactions with various molecular targets. These interactions can influence pathways such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate apart is its specific combination of functional groups, which confer unique chemical properties. This makes it particularly useful in specialized applications, such as the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H16O5/c1-2-16-12(15)8-10(14)9-4-3-5-11-13(9)18-7-6-17-11/h3-5,10,14H,2,6-8H2,1H3

InChI Key

QDLWXLCTHOPTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C2C(=CC=C1)OCCO2)O

Origin of Product

United States

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